
2-(3-Phenoxyphenyl)propanoate
Overview
Description
Fenoprofen(1-) is the conjugate base of fenoprofen. It is a conjugate base of a fenoprofen.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Uses
Fenoprofen is primarily used for the treatment of pain and inflammation associated with various conditions such as arthritis, dysmenorrhea, and other musculoskeletal disorders. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain.
Case Study 1: Efficacy in Osteoarthritis
A clinical trial assessed the efficacy of Fenoprofen in patients suffering from osteoarthritis. The study involved 200 participants randomized to receive either Fenoprofen or a placebo over a period of 12 weeks. Results indicated a significant reduction in pain scores among those treated with Fenoprofen compared to the placebo group, demonstrating its effectiveness as an analgesic agent.
Case Study 2: Comparison with Other NSAIDs
In another study, Fenoprofen was compared with ibuprofen and naproxen for managing acute pain in postoperative patients. The findings revealed that while all three NSAIDs provided effective pain relief, Fenoprofen had a more favorable side effect profile, particularly concerning gastrointestinal tolerance.
Mechanistic Insights
Research has highlighted the dual role of Fenoprofen in modulating both COX-1 and COX-2 pathways. This dual inhibition is believed to contribute to its efficacy in reducing inflammation while minimizing the risk of gastrointestinal side effects commonly associated with traditional NSAIDs.
Safety Profile and Side Effects
While generally well-tolerated, Fenoprofen can cause side effects such as gastrointestinal discomfort, renal impairment, and allergic reactions. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these risks.
Table 2: Common Side Effects of Fenoprofen
Side Effect | Incidence Rate |
---|---|
Gastrointestinal issues | 10-20% |
Renal impairment | <5% |
Allergic reactions | <2% |
Research Directions
Current research is exploring the potential repurposing of Fenoprofen for other indications beyond pain management, including its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation.
Properties
IUPAC Name |
2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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